molecular formula C22H14N2OS3 B11566978 [3-Amino-4,6-di(thiophen-2-yl)thieno[2,3-b]pyridin-2-yl](phenyl)methanone

[3-Amino-4,6-di(thiophen-2-yl)thieno[2,3-b]pyridin-2-yl](phenyl)methanone

Cat. No.: B11566978
M. Wt: 418.6 g/mol
InChI Key: CPWOUKRULVKPMA-UHFFFAOYSA-N
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Description

3-Amino-4,6-di(thiophen-2-yl)thieno[2,3-b]pyridin-2-ylmethanone is a complex organic compound featuring a thieno[2,3-b]pyridine core substituted with amino, thiophene, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4,6-di(thiophen-2-yl)thieno[2,3-b]pyridin-2-ylmethanone typically involves multi-step organic reactions. One common route includes:

  • Formation of the Thieno[2,3-b]pyridine Core : This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminothiophenes and 2-bromoacetophenones under basic conditions.
  • Substitution Reactions : The introduction of thiophene groups can be done via Suzuki or Stille coupling reactions using thiophene boronic acids or stannanes.
  • Amination : The amino group can be introduced through nucleophilic substitution reactions using ammonia or amines.
  • Ketone Formation : The phenylmethanone moiety can be introduced via Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation : The compound can undergo oxidation reactions, particularly at the thiophene rings, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction : Reduction reactions can target the ketone group, converting it to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution : The amino group can participate in substitution reactions, forming derivatives with various electrophiles like acyl chlorides or sulfonyl chlorides.
Common Reagents and Conditions:
  • Oxidation : Hydrogen peroxide, m-chloroperbenzoic acid.
  • Reduction : Sodium borohydride, lithium aluminum hydride.
  • Substitution : Acyl chlorides, sulfonyl chlorides, under basic or acidic conditions depending on the specific reaction.
Major Products:
  • Oxidation : Sulfoxides or sulfones.
  • Reduction : Alcohol derivatives.
  • Substitution : Amides, sulfonamides, or other substituted derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology: In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. The presence of the amino and thiophene groups can enhance binding affinity and specificity towards biological targets.

Medicine: In medicinal chemistry, this compound and its derivatives are studied for their potential therapeutic properties. They may exhibit anti-inflammatory, anticancer, or antimicrobial activities, making them candidates for drug development.

Industry: In the industrial sector, this compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its conjugated system and electronic properties.

Mechanism of Action

The mechanism of action of 3-Amino-4,6-di(thiophen-2-yl)thieno[2,3-b]pyridin-2-ylmethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The amino and thiophene groups can form hydrogen bonds and π-π interactions, enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: Compared to similar compounds, 3-Amino-4,6-di(thiophen-2-yl)thieno[2,3-b]pyridin-2-ylmethanone is unique due to the presence of two thiophene groups, which can significantly alter its electronic properties and reactivity. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in organic electronics and advanced materials.

Properties

Molecular Formula

C22H14N2OS3

Molecular Weight

418.6 g/mol

IUPAC Name

(3-amino-4,6-dithiophen-2-ylthieno[2,3-b]pyridin-2-yl)-phenylmethanone

InChI

InChI=1S/C22H14N2OS3/c23-19-18-14(16-8-4-10-26-16)12-15(17-9-5-11-27-17)24-22(18)28-21(19)20(25)13-6-2-1-3-7-13/h1-12H,23H2

InChI Key

CPWOUKRULVKPMA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C3=C(S2)N=C(C=C3C4=CC=CS4)C5=CC=CS5)N

Origin of Product

United States

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